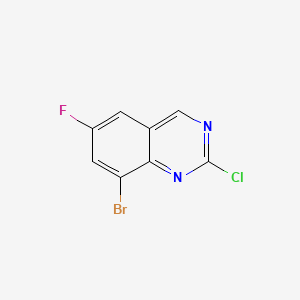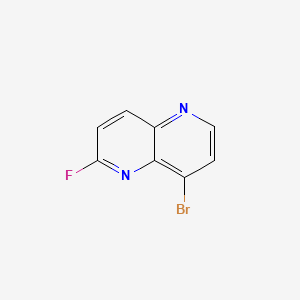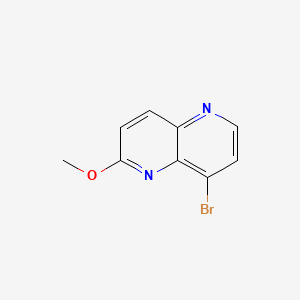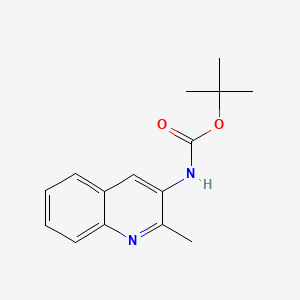
tert-Butyl (2-methylquinolin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (2-methylquinolin-3-yl)carbamate” is a chemical compound with the molecular formula C15H18N2O2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of “tert-Butyl (2-methylquinolin-3-yl)carbamate” could potentially involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-methylquinolin-3-yl)carbamate” is represented by the InChI code: 1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) .Chemical Reactions Analysis
The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Physical And Chemical Properties Analysis
“tert-Butyl (2-methylquinolin-3-yl)carbamate” has a molecular weight of 258.32 . It is a white to off-white solid and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“tert-Butyl (2-methylquinolin-3-yl)carbamate” is a chemical compound with the CAS Number: 1824282-29-2 . It is used in various chemical reactions due to its unique structure and properties .
Stroke Therapy
Research has shown that quinolyl nitrones, a class of compounds to which “tert-Butyl (2-methylquinolin-3-yl)carbamate” belongs, have potential applications in stroke therapy . In particular, a related compound, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, has been identified as a potent neuroprotective agent .
Antioxidant Research
The antioxidant properties of quinolyl nitrones, including “tert-Butyl (2-methylquinolin-3-yl)carbamate”, are being explored . These compounds have the ability to trap different types of toxic radical oxygenated species .
Neuroprotection
Quinolyl nitrones have shown neuroprotective effects in both in vitro and in vivo models of cerebral ischemia . This suggests potential applications of “tert-Butyl (2-methylquinolin-3-yl)carbamate” in the treatment of neurodegenerative diseases .
Cancer Research
Compounds similar to “tert-Butyl (2-methylquinolin-3-yl)carbamate” have shown cytotoxic activity against several human carcinoma cell lines . This suggests potential applications in cancer research and treatment .
Natural Product Synthesis
“tert-Butyl (2-methylquinolin-3-yl)carbamate” may be used as an intermediate in the synthesis of natural products . For example, it has been used in the synthesis of jaspine B, a natural product isolated from various sponges .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methylquinolin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRHOFUUVQKGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)
![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)
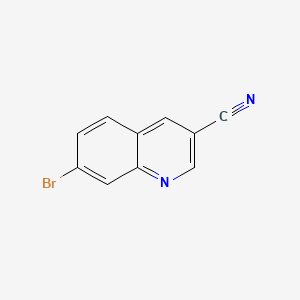
![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)
